Vidofludimus

Catalog No.
S548869
CAS No.
7178240-30-1
M.F
C20H18FNO4
M. Wt
355.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vidofludimus

CAS Number

7178240-30-1

Product Name

Vidofludimus

IUPAC Name

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25)

InChI Key

XPRDUGXOWVXZLL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

Solubility

Soluble in DMSO, not in water

Synonyms

2-(3-fluoro-3'-methoxybiphenyl-4-carbamoyl)cyclopent-1-enecarboxylic acid, 4SC-101, vidofludimus

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F

Description

The exact mass of the compound Vidofludimus is 355.122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

355.122

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8Y1PJ3VG81

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vidofludimus is an orally bioavailable inhibitor of dihydroorotate dehydrogenase (DHODH), with potential anti-inflammatory, immunomodulating and anti-viral activities. Upon administration, vidofludimus specifically targets, binds to and prevents the activation of DHODH. This prevents the fourth enzymatic step in de novo pyrimidine synthesis, leading to inhibition of transcriptional elongation, cell cycle arrest, and apoptosis in activated lymphocytes. DHODH inhibition also leads to metabolic stress in activated lymphocytes and inhibition of the release of proinflammatory cytokines including interleukin (IL)-17 (IL-17A and IL-17F) and interferon-gamma (IFNg), thereby reducing inflammation. In addition, DHODH inhibition may lead to host-based anti-viral activity against many viruses. DHODH, a mitochondrial enzyme that catalyzes the conversion of dihydroorotate (DHO) to orotate, is a key enzyme in pyrimidine de novo biosynthesis. Metabolically highly activated and rapidly proliferating lymphocytes and various virus infected cells require de novo synthesis to meet their needs for pyrimidines.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

717824-30-1

Wikipedia

Vidofludimus

Dates

Modify: 2023-07-15
1: Fitzpatrick LR. Inhibition of IL-17 as a pharmacological approach for IBD. Int Rev Immunol. 2013 Oct-Dec;32(5-6):544-55. doi: 10.3109/08830185.2013.821118. Epub 2013 Jul 25. Review. PubMed PMID: 23886112.
2: Herrlinger KR, Diculescu M, Fellermann K, Hartmann H, Howaldt S, Nikolov R, Petrov A, Reindl W, Otte JM, Stoynov S, Strauch U, Sturm A, Voiosu R, Ammendola A, Dietrich B, Hentsch B, Stange EF. Efficacy, safety and tolerability of vidofludimus in patients with inflammatory bowel disease: the ENTRANCE study. J Crohns Colitis. 2013 Sep 1;7(8):636-43. doi: 10.1016/j.crohns.2012.09.016. Epub 2012 Oct 16. PubMed PMID: 23078909.
3: Fitzpatrick LR, Small JS, Doblhofer R, Ammendola A. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action. J Pharmacol Exp Ther. 2012 Sep;342(3):850-60. doi: 10.1124/jpet.112.192203. Epub 2012 Jun 12. PubMed PMID: 22691298.
4: Rusai K, Schmaderer C, Baumann M, Chmielewski S, Prókai A, Kis E, Szabó AJ, Leban J, Doblhofer R, Ammendola A, Lutz J, Heemann U. Immunosuppression with 4SC-101, a novel inhibitor of dihydroorotate dehydrogenase, in a rat model of renal transplantation. Transplantation. 2012 Jun 15;93(11):1101-7. doi: 10.1097/TP.0b013e31824fd861. PubMed PMID: 22609757.
5: Fitzpatrick LR. Novel Pharmacological Approaches for Inflammatory Bowel Disease: Targeting Key Intracellular Pathways and the IL-23/IL-17 Axis. Int J Inflam. 2012;2012:389404. doi: 10.1155/2012/389404. Epub 2012 Mar 15. PubMed PMID: 22506136; PubMed Central PMCID: PMC3312283.
6: New preclinical findings with vidofludimus. Immunotherapy. 2010 Jul;2(4):439. PubMed PMID: 20648986.
7: Fitzpatrick LR, Deml L, Hofmann C, Small JS, Groeppel M, Hamm S, Lemstra S, Leban J, Ammendola A. 4SC-101, a novel immunosuppressive drug, inhibits IL-17 and attenuates colitis in two murine models of inflammatory bowel disease. Inflamm Bowel Dis. 2010 Oct;16(10):1763-77. doi: 10.1002/ibd.21264. PubMed PMID: 20310011.

Explore Compound Types